
Application Notes: Trityl-on vs. Trityl-off
Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,4'-Dimethoxytrityl alcohol

Cat. No.: B1348235 Get Quote

Introduction

The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling

efficiencies, inevitably results in a mixture of the full-length product and shorter "failure"

sequences.[1][2] Consequently, purification is a critical step to ensure the high purity required

for demanding applications in research, diagnostics, and therapeutics.[3][4] The two most

common strategies for the purification of synthetic oligonucleotides are Trityl-on and Trityl-off,

which are primarily distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT)

protecting group during the initial chromatographic separation.[5][6]

The 5'-DMT group is a bulky, hydrophobic moiety attached to the 5'-terminus of the

oligonucleotide during synthesis.[7] In Trityl-on purification, this group is intentionally left on the

full-length oligonucleotide after synthesis.[5] This significantly increases the hydrophobicity of

the desired product compared to the failure sequences, which lack the DMT group.[5] This

difference in hydrophobicity is exploited for separation using reversed-phase high-performance

liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.[3][5][8] Following

separation, the DMT group is chemically cleaved (detritylation) to yield the final, purified

oligonucleotide.[5][9]

In contrast, Trityl-off purification involves the removal of the 5'-DMT group as the final step of

the automated synthesis cycle.[6] The resulting crude mixture contains the full-length

oligonucleotide and failure sequences, all lacking the hydrophobic DMT group. Purification is

then typically accomplished by anion-exchange HPLC, which separates the oligonucleotides
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based on the number of negatively charged phosphodiester groups, and thus by length.[5]

Alternatively, RP-HPLC can be used for Trityl-off purification, particularly for shorter

oligonucleotides.[5]

Comparison of Trityl-on and Trityl-off Purification
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Feature Trityl-on Purification Trityl-off Purification

Principle of Separation

Based on the hydrophobicity of

the 5'-DMT group.[4][5] Full-

length, DMT-containing

oligonucleotides are retained

more strongly on a reversed-

phase matrix than the more

polar, trityl-less failure

sequences.

Primarily based on the overall

charge of the oligonucleotide

(anion-exchange

chromatography), which is

proportional to its length.[5]

Can also be based on

hydrophobicity (reversed-

phase chromatography).

Primary Method

Reversed-Phase High-

Performance Liquid

Chromatography (RP-HPLC)

or Solid-Phase Extraction

(SPE).[1][3][5]

Anion-Exchange High-

Performance Liquid

Chromatography (IEX-HPLC)

or Reversed-Phase High-

Performance Liquid

Chromatography (RP-HPLC).

[5]

Advantages

- High selectivity between the

full-length product and

truncated failure sequences.[1]

- Effective for purifying long

oligonucleotides (40-150

nucleotides).[5] - SPE formats

allow for rapid, high-throughput

purification without the need

for HPLC instrumentation.[3][6]

- Avoids the use of an acidic

detritylation step post-

purification, which can cause

depurination.[5] - Anion-

exchange is effective at

separating oligonucleotides

based on length, providing

high resolution for shorter

sequences (5-50 bases).[5] -

Can be beneficial for

oligonucleotides with

secondary structures or

hydrophobic modifications

when using anion-exchange.

[5]

Disadvantages - Requires a separate, post-

purification detritylation step

using a mild acid.[5][9] - The

acidic detritylation step can

- Separation of the full-length

product from the n-1 failure

sequence can be challenging,

particularly for longer
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lead to depurination (loss of

purine bases), especially for

longer exposure times or

stronger acids.[5][6] - The

cleaved trityl group and salts

from the detritylation step must

be removed in a subsequent

desalting step.[9]

oligonucleotides.[1] - Anion-

exchange chromatography is

sensitive to the secondary

structure of the

oligonucleotide.

Typical Purity
Generally high, often

exceeding 90%.[1][10]

Can achieve very high purity

(>95%), especially with HPLC-

based methods.[3]

Typical Yield

Yields can range from 60-97%,

depending on the method and

oligonucleotide length.[1][10]

Yields are generally high but

can be affected by the

resolution of the separation.

Common Applications

- Purification of long DNA and

RNA oligonucleotides. - High-

throughput purification of

primers. - Applications where

high purity is critical.

- Purification of shorter

oligonucleotides. - Applications

where depurination is a

significant concern. -

Purification of oligonucleotides

for use in enzymatic assays.

Quantitative Data Summary
The following tables summarize quantitative data on the purity and yield of Trityl-on and Trityl-

off purification methods from various sources.

Table 1: Purity and Yield of Trityl-on Purification using SPE Cartridges
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Oligonucleotid
e Length

Purification
Method

Purity Yield Reference

21mer
Agilent TOP-

DNA SPE
92% 92% [1]

70mer
Agilent TOP-

DNA SPE
96% 93% [1]

120mer
Agilent TOP-

DNA SPE
90% 97% [1]

Not Specified
Oasis HLB 96-

well plate
≥90% 60-95% [10]

15-25mer
Amberchrom

CG-50 SPE
Not specified 28% [11][12]

Table 2: Purity of Trityl-on Purification using Different SPE Cartridges

Oligonucleotide
Purification
Cartridge

Purity Reference

30mer DNA Clarity QSP High [13]

30mer DNA Varian TOP-DNA

No significant

improvement over

crude

[13]

Not Specified Clarity QSP 68.8% [3]

Not Specified Glen-Pak 78.8% [3]

Experimental Workflows and Logical Relationships
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Caption: Comparative workflow of Trityl-on and Trityl-off oligonucleotide purification.

Signaling Pathway of Depurination during Detritylation
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Caption: Depurination as a side reaction during acidic detritylation.

Protocols
Protocol 1: Trityl-on Purification of Oligonucleotides
using SPE Cartridges
This protocol is a general guideline for the purification of Trityl-on oligonucleotides using

commercially available reversed-phase SPE cartridges.

Materials:

Crude Trityl-on oligonucleotide solution (post-synthesis and cleavage/deprotection)

SPE Cartridge (e.g., Agilent TOP-DNA, Phenomenex Clarity QSP)
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Acetonitrile (ACN)

2 M Triethylammonium Acetate (TEAA)

Sodium Chloride (NaCl) solution (e.g., 100 mg/mL)

Detritylation Solution: 5% Trifluoroacetic Acid (TFA) in deionized water

Deionized water

Elution Buffer: 50:50 acetonitrile:water

Vacuum manifold and collection tubes

Methodology:

Sample Pre-treatment: To the crude oligonucleotide solution, add an equal volume of NaCl

solution (100 mg/mL) and mix.[1]

Cartridge Conditioning:

Place the SPE cartridge on the vacuum manifold.

Apply a vacuum of approximately 7 in Hg.[1]

Add 0.5 mL of acetonitrile to the cartridge.[1]

Cartridge Equilibration: Add 1 mL of 2 M TEAA to the cartridge.[1]

Sample Loading: Load the pre-treated sample onto the cartridge. This can be done in 1 mL

aliquots.[1]

Wash Step 1 (Salt Wash): Add 2 x 1 mL of NaCl solution (100 mg/mL) to wash away

unbound failure sequences and other impurities.[1]

Detritylation: Add 2 x 1 mL of 5% TFA solution. This step cleaves the 5'-DMT group.[1] An

orange color may be observed as the trityl cation is released.[3]

Wash Step 2 (Rinse): Add 2 x 1 mL of deionized water to rinse the cartridge.[1]
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Elution:

Place a clean collection tube under the cartridge.

Add 1 mL of 50:50 acetonitrile:water to elute the purified, detritylated oligonucleotide.[1]

Post-Elution Processing: The eluted sample can be dried by vacuum centrifugation and

reconstituted in a suitable buffer.

Protocol 2: Trityl-off Purification using Reversed-Phase
HPLC
This protocol outlines a general procedure for the purification of Trityl-off oligonucleotides using

RP-HPLC.

Materials:

Crude Trityl-off oligonucleotide, lyophilized

Mobile Phase A: 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5

Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile

RP-HPLC system with a suitable C8 or C18 column

Deionized water

Methodology:

Sample Preparation: Dissolve the crude Trityl-off oligonucleotide in deionized water to a

suitable concentration. Ensure the pH is between 4 and 8.[14]

HPLC System Setup:

Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in

Mobile Phase A.

Set the detector wavelength to 260 nm.
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Injection and Separation:

Inject the dissolved sample onto the column.

Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical

gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes at a flow rate of 1-

4 mL/min, depending on the column dimensions.[14]

The full-length oligonucleotide should elute as the main peak, with shorter failure

sequences typically eluting earlier.

Fraction Collection: Collect the fractions corresponding to the main product peak.

Post-Purification Processing:

Lyophilize the collected fractions to remove the volatile TEAB buffer and acetonitrile.

The purified oligonucleotide can then be desalted using a method like size-exclusion

chromatography if necessary.[14]

Protocol 3: Manual Detritylation of Purified Trityl-on
Oligonucleotides
This protocol is for the manual detritylation of oligonucleotides that have been purified by RP-

HPLC with the Trityl group still attached.

Materials:

Lyophilized, purified Trityl-on oligonucleotide

80% Acetic Acid

100% Ethanol

Deionized water

Methodology:
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Sample Preparation: Ensure the purified Trityl-on oligonucleotide is thoroughly dried in a

microcentrifuge tube.[9]

Detritylation Reaction:

Dissolve the dried oligonucleotide in 80% acetic acid (e.g., 200-500 µL).[9]

Incubate at room temperature for 20 minutes.[9][15]

Quenching and Precipitation:

Add an equal volume of 100% ethanol to the reaction mixture.[9][15]

Lyophilize the sample to dryness. Repeat the ethanol addition and lyophilization if the

smell of acetic acid persists.[9]

Removal of Byproducts: The hydrolyzed DMT group and excess salts can be removed by a

subsequent desalting step, such as ethanol precipitation or using a desalting cartridge.[9]

Final Reconstitution: Resuspend the purified, detritylated oligonucleotide in deionized water

or a suitable buffer.[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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